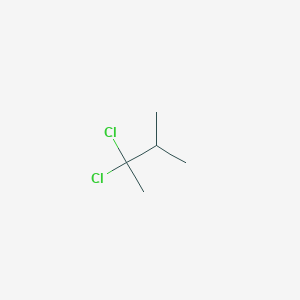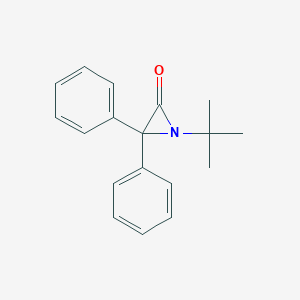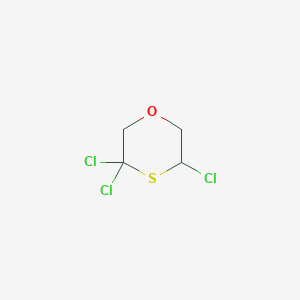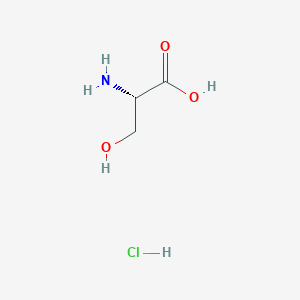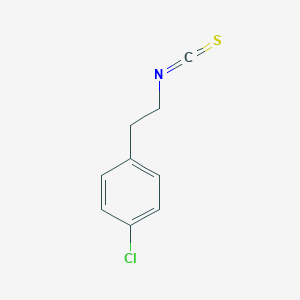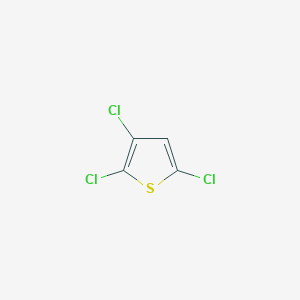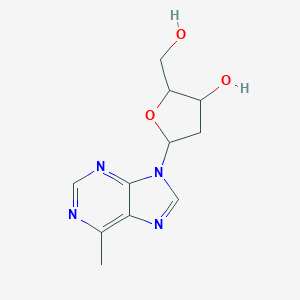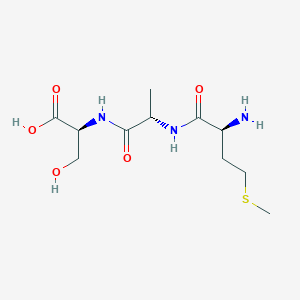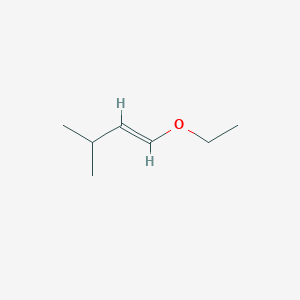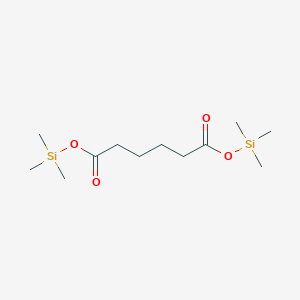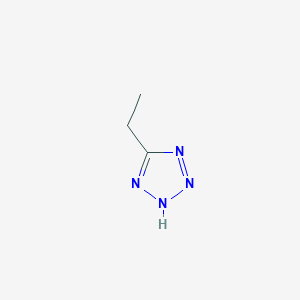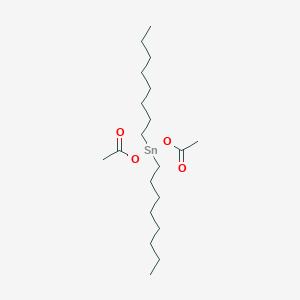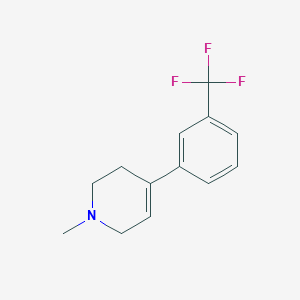
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to those observed in Parkinson's disease.
科学的研究の応用
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research to study Parkinson's disease. It is used to induce parkinsonism in animal models, which allows researchers to study the disease's underlying mechanisms and develop new treatments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies.
作用機序
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra.
生化学的および生理学的効果
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism in animal models replicates many of the biochemical and physiological effects observed in Parkinson's disease. These effects include the selective loss of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor symptoms such as tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease due to its ability to replicate many of the disease's pathological features. However, there are some limitations to using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in lab experiments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is an acute model, meaning that it does not replicate the chronic nature of Parkinson's disease. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism does not replicate the non-motor symptoms observed in Parkinson's disease, such as cognitive impairment and depression.
将来の方向性
There are many future directions for 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research. One area of research is developing new treatments for Parkinson's disease based on the underlying mechanisms of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism. Another area of research is using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism to study the non-motor symptoms of Parkinson's disease, which are often overlooked in current research. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism could be used to study the role of genetics and environmental factors in the development of Parkinson's disease. Overall, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
Conclusion
In conclusion, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
合成法
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is synthesized by reacting N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction yields 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a white crystalline solid with a melting point of 72-74°C. The purity of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
CAS番号 |
17421-02-2 |
|---|---|
製品名 |
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
分子式 |
C13H14F3N |
分子量 |
241.25 g/mol |
IUPAC名 |
1-methyl-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H14F3N/c1-17-7-5-10(6-8-17)11-3-2-4-12(9-11)13(14,15)16/h2-5,9H,6-8H2,1H3 |
InChIキー |
QHJMMGUDIYSLIX-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
その他のCAS番号 |
17421-02-2 |
同義語 |
2'-CF(3)-MPTP 3'-trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



